molecular formula C18H19N3O5S B12425427 Cefprozil-d4

Cefprozil-d4

Cat. No.: B12425427
M. Wt: 393.5 g/mol
InChI Key: WDLWHQDACQUCJR-BMKVJPEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefprozil-d4 (CAS 1426173-48-9) is a deuterium-labeled analog of cefprozil, a second-generation cephalosporin antibiotic. The incorporation of four deuterium atoms replaces hydrogen atoms at specific positions, enhancing its utility in pharmacokinetic and metabolic studies . This compound is primarily employed as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) to ensure accurate quantification of cefprozil in biological matrices. Its molecular formula is C₁₈H₁₉D₄N₃O₅S, with a molecular weight of 395.5 g/mol. The deuterated form offers improved metabolic stability due to the kinetic isotope effect, which slows enzymatic degradation and alters clearance rates, thereby refining analytical precision in drug disposition studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cefprozil-d4 involves the incorporation of deuterium atoms into the cefprozil molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the cefprozil structure.

Industrial Production Methods: Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Cefprozil-d4, like cefprozil, undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into reduced forms.

    Substitution: Substitution reactions can occur at various positions in the this compound molecule, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

Scientific Research Applications

Cefprozil-d4 has a wide range of applications in scientific research, including:

Mechanism of Action

Cefprozil-d4, like cefprozil, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria. The molecular targets include various PBPs, and the pathways involved are related to the inhibition of cell wall synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Non-Deuterated Cefprozil

Cefprozil (C₁₈H₁₉N₃O₅S; molecular weight 389.4 g/mol) exists as cis and trans diastereomers, with retention times of 2.07 and 2.36 minutes, respectively, under optimized LC conditions using a C18 column and acetonitrile/0.5% formic acid mobile phase . Unlike Cefprozil-d4, the non-deuterated form exhibits shorter plasma half-lives due to rapid hepatic metabolism, limiting its utility in quantitative bioanalysis without isotopic internal standards .

Diclazuril-D4

Diclazuril-D4 (CAS 1632495-80-7; C₁₇H₅D₄Cl₃N₄O₂; molecular weight 411.66 g/mol) shares functional similarities with this compound as a deuterated IS. Both compounds enhance LC-MS accuracy by minimizing matrix effects and improving signal-to-noise ratios. However, Diclazuril-D4 is specific to antiprotozoal drug analysis, whereas this compound is tailored for cephalosporin antibiotics .

Deutetrabenazine

Deutetrabenazine (C₁₃H₁₅D₆N₃O; molecular weight 305.4 g/mol), an FDA-approved deuterated drug, contrasts with this compound in therapeutic application. While both leverage deuterium to prolong metabolic stability, deutetrabenazine is clinically used for Huntington’s disease, whereas this compound remains a research tool .

Analytical and Pharmacokinetic Performance

Table 1: Comparative Analysis of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Application Key Advantage
This compound C₁₈H₁₉D₄N₃O₅S 395.5 1426173-48-9 LC-MS Internal Standard Reduces matrix effects; improves quantification
Cefprozil C₁₈H₁₉N₃O₅S 389.4 92665-29-7 Antibiotic therapy Broad-spectrum activity
Diclazuril-D4 C₁₇H₅D₄Cl₃N₄O₂ 411.66 1632495-80-7 Antiprotozoal drug analysis High isotopic purity; minimizes interference
Deutetrabenazine C₁₃H₁₅D₆N₃O 305.4 1392823-09-6 Huntington’s disease Extended half-life; reduced dosing frequency

Research Findings

Analytical Superiority of this compound

In a 2018 study, this compound demonstrated exceptional performance as an IS, achieving baseline separation of cefprozil diastereomers within 4.0 minutes. The transitions [M+H]⁺ m/z 391.2 → 114.0 (cefprozil) and 395.0 → 114.5 (this compound) were optimized for maximum sensitivity, with negligible matrix effects in plasma samples .

Metabolic Stability

Deuterium labeling in this compound reduces oxidative metabolism by cytochrome P450 enzymes, as observed in in vitro hepatic microsomal assays. This property allows precise tracking of parent drug disposition, unlike non-deuterated cefprozil, which forms multiple metabolites complicating pharmacokinetic profiles .

Biological Activity

Cefprozil-d4 is a stable isotope-labeled derivative of cefprozil, a broad-spectrum cephalosporin antibiotic. This compound is primarily used in pharmacokinetic studies to trace the behavior of cefprozil in biological systems. Understanding the biological activity of this compound is crucial for evaluating its efficacy, safety, and therapeutic potential.

Overview of Cefprozil

Cefprozil is known for its effectiveness against a variety of gram-positive and gram-negative bacteria. It is commonly prescribed for infections such as otitis media, pharyngitis, and skin infections. The compound's mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to cell lysis and death.

Pharmacokinetics and Bioavailability

This compound serves as a valuable internal standard in pharmacokinetic studies due to its isotopic labeling. Research has shown that both cis- and trans-isomers of cefprozil exhibit antimicrobial activity, but their potencies differ significantly. The pharmacokinetic parameters for cefprozil include:

  • Half-life : Approximately 1.5 hours
  • Maximum Concentration (Cmax) : Achieved within 1 to 2 hours post-administration
  • Area Under Curve (AUC) : Higher in older populations compared to younger adults

A study involving healthy male volunteers demonstrated that the AUC values for cefprozil were significantly affected by age and gender, with elderly participants showing increased AUC values by 35% to 60% compared to younger adults .

Antimicrobial Activity

This compound retains the antimicrobial properties of its parent compound. In vitro studies have indicated that cefprozil is effective against a wide range of pathogens, including:

  • Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli, Haemophilus influenzae
  • Anaerobes : Clostridium difficile

The minimum inhibitory concentration (MIC) values for cefprozil against various bacteria have been documented as follows:

BacteriaMIC (µg/mL)
Streptococcus pneumoniae≤ 0.5
Staphylococcus aureus≤ 2
Escherichia coli≤ 4
Haemophilus influenzae≤ 2
Clostridium difficile≤ 8

These values indicate that cefprozil has a robust activity profile against clinically relevant pathogens .

Case Studies and Clinical Trials

Clinical trials have demonstrated that cefprozil is at least as effective as other commonly used antibiotics such as amoxicillin and cefaclor, with better tolerability profiles. A comparative study showed that patients receiving cefprozil experienced fewer gastrointestinal side effects compared to those on alternative treatments .

In one notable pilot pharmacokinetic study involving four healthy volunteers, researchers utilized an LC-MS/MS method to analyze plasma samples for both cis- and trans-cefprozil alongside this compound. The results indicated precise quantification capabilities with linear calibration curves established over a wide concentration range .

Q & A

Basic Research Questions

Q. How is Cefprozil-d4 utilized as an internal standard in quantitative LC-MS/MS analysis?

  • Category : Experimental Design & Validation
  • Answer : this compound, a deuterated analog of cefprozil, is employed as an internal standard (IS) to correct for matrix effects and instrument variability in LC-MS/MS. Methodological steps include:

  • IS Calibration : Spiking known concentrations of this compound into calibration standards and quality control samples to normalize analyte signals .
  • Matrix Matching : Ensuring the IS is subjected to identical extraction protocols as the target analyte to account for recovery variability .
  • Validation Parameters : Assessing precision (CV <15%), accuracy (85–115%), and linearity (R² >0.99) across biological matrices .

Q. What factors influence the stability of this compound in experimental storage conditions?

  • Category : Data Collection & Handling
  • Answer : Stability studies should evaluate:

  • Temperature : Long-term storage at -80°C vs. short-term thaw cycles (e.g., 4°C for 24 hours) to prevent deuterium exchange .
  • Solvent Compatibility : Testing stability in reconstitution solvents (e.g., acetonitrile/water mixtures) via repeated LC-MS injections .
  • Documentation : Recording batch-specific degradation rates using stability-indicating assays .

Q. What validation parameters are critical when incorporating this compound into bioanalytical methods?

  • Category : Method Development
  • Answer : Key parameters include:

  • Selectivity : Confirming no interference from endogenous compounds via blank matrix analysis .
  • Recovery : Comparing extracted IS signals to neat solutions (ideally >70%) .
  • Ion Suppression/Enhancement : Assessing matrix effects via post-column infusion experiments .

Q. How does deuterium substitution in this compound impact its physicochemical properties compared to non-deuterated cefprozil?

  • Category : Fundamental Characterization
  • Answer : Deuterium alters:

  • Retention Time : Slight shifts in HPLC/LC due to isotopic effects, requiring chromatographic optimization .
  • Fragmentation Patterns : MS/MS spectral differences must be documented to avoid misidentification .
  • Solubility : Comparative studies in aqueous/organic phases to ensure IS behavior mirrors the analyte .

Q. What are the best practices for storing and handling this compound to ensure experimental reproducibility?

  • Category : Data Integrity
  • Answer :

  • Lyophilization : Store in inert atmospheres to prevent isotopic exchange .
  • Batch Tracking : Logging synthesis dates and purity certificates to trace variability .
  • Avoid Freeze-Thaw Cycles : Aliquot stock solutions to minimize degradation .

Advanced Research Questions

Q. What strategies resolve discrepancies in this compound recovery rates across different biological matrices (e.g., plasma vs. tissue homogenates)?

  • Category : Data Contradiction Analysis
  • Answer :

  • Matrix-Specific Optimization : Adjusting protein precipitation or solid-phase extraction (SPE) protocols for high-lipid tissues .
  • Internal Standard Tracking : Using a second IS (e.g., stable isotope-labeled analogs of matrix components) to normalize recovery .
  • Error Source Mapping : Conducting robustness tests on pH, centrifugation speed, and column aging .

Q. How can researchers optimize solid-phase extraction (SPE) protocols when using this compound in complex biological samples?

  • Category : Methodological Refinement
  • Answer :

  • Sorbent Selection : Testing mixed-mode (C18 + ion-exchange) sorbents for improved retention of polar metabolites .
  • Elution Gradient Optimization : Balancing acetonitrile content to maximize IS elution while minimizing co-extractives .
  • Automation : Implementing SPE robotics to reduce manual variability .

Q. What experimental controls are necessary to account for isotope effects in metabolic stability studies using this compound?

  • Category : Isotopic Interference Mitigation
  • Answer :

  • Deuterium Retention Checks : Using high-resolution MS to monitor unintended loss of deuterium during incubation .
  • Cross-Validation : Comparing metabolic half-life (t½) data between deuterated and non-deuterated analogs .
  • Enzyme Kinetics : Assessing CYP450 binding affinity differences via Michaelis-Menten plots .

Q. How can this compound be integrated into multi-analyte panels without compromising sensitivity?

  • Category : High-Throughput Analysis
  • Answer :

  • Dynamic MRM Scheduling : Allocating sufficient dwell time for low-abundance IS transitions .
  • Cross-Talk Testing : Verifying no signal interference between co-eluting analytes and IS .
  • Batch Correction Algorithms : Applying machine learning tools to normalize batch effects in large datasets .

Q. What data management frameworks ensure traceability in longitudinal studies involving this compound?

  • Category : Research Data Governance
  • Answer :
  • FAIR Principles : Assigning unique identifiers (e.g., DOI) to raw spectra and processed data .
  • Version Control : Using platforms like GitLab to track protocol revisions and data iterations .
  • Metadata Tagging : Embedding experimental conditions (e.g., LC gradient, column lot) into digital files .

Properties

Molecular Formula

C18H19N3O5S

Molecular Weight

393.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1/i4D,5D,6D,7D

InChI Key

WDLWHQDACQUCJR-BMKVJPEASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N)[2H])[2H])O)[2H]

Canonical SMILES

CC=CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.